molecular formula C7H4Cl3F B1411330 3,6-Dichloro-2-fluorobenzyl chloride CAS No. 1803812-32-9

3,6-Dichloro-2-fluorobenzyl chloride

Cat. No.: B1411330
CAS No.: 1803812-32-9
M. Wt: 213.5 g/mol
InChI Key: BOXQKJZSGMLZBF-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Cl3F It is a derivative of benzyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3 and 6 positions and one fluorine atom at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-fluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method includes the following steps:

    Starting Material: Benzyl chloride is used as the starting material.

    Chlorination: The benzyl chloride undergoes chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the desired positions.

    Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine-containing compound under controlled conditions to introduce the fluorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloro-2-fluorobenzyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, or thiols to form substituted benzyl derivatives.

    Oxidation: It can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives depending on the nucleophile used.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

Scientific Research Applications

3,6-Dichloro-2-fluorobenzyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific enzymes or receptors due to its unique substitution pattern.

    Material Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of halogenated benzyl derivatives on biological systems, including their interactions with proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-fluorobenzyl chloride depends on its application:

    In Organic Synthesis: It acts as an electrophile in nucleophilic substitution reactions, where the chlorine atoms are displaced by nucleophiles.

    In Biological Systems: The compound may interact with specific enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

    3,6-Dichlorobenzyl chloride: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    2-Fluorobenzyl chloride: Lacks the chlorine atoms at the 3 and 6 positions, affecting its chemical properties and applications.

    3,6-Difluorobenzyl chloride:

Uniqueness: 3,6-Dichloro-2-fluorobenzyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chlorine and fluorine atoms enhances its electrophilic nature and can influence its interactions in both chemical and biological contexts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1,4-dichloro-2-(chloromethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXQKJZSGMLZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CCl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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